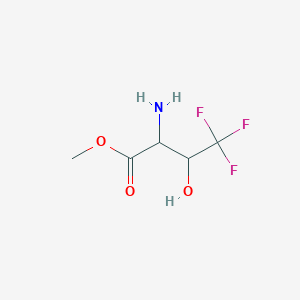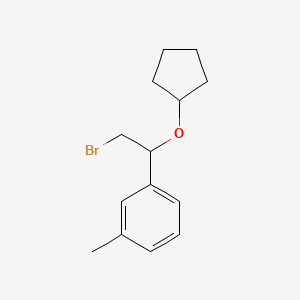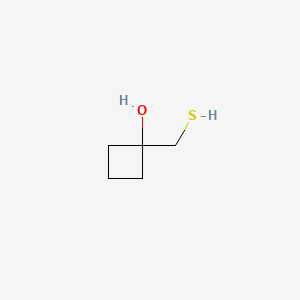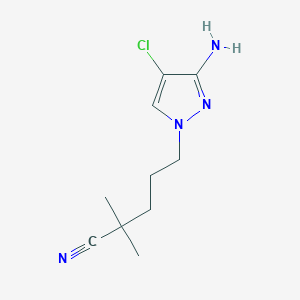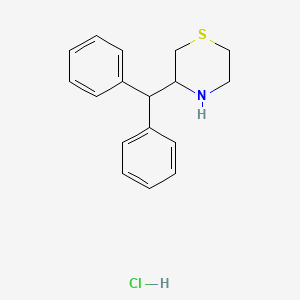
3-(Diphenylmethyl)thiomorpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diphenylmethyl)thiomorpholine hydrochloride is a chemical compound widely used in scientific research. It is a morpholine derivative with the molecular formula C17H20ClNS and a molecular weight of 305.8654. This compound is known for its unique structure, which includes a thiomorpholine ring substituted with a diphenylmethyl group.
准备方法
The synthesis of 3-(Diphenylmethyl)thiomorpholine hydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with benzyl chloride under specific conditions to introduce the diphenylmethyl group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
3-(Diphenylmethyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the aromatic rings or the thiomorpholine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .
科学研究应用
3-(Diphenylmethyl)thiomorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in drug discovery. Its interactions with biological targets are studied to develop new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Diphenylmethyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often mediated by the diphenylmethyl group, which can interact with hydrophobic pockets in the target molecules. The thiomorpholine ring may also play a role in stabilizing these interactions.
相似化合物的比较
3-(Diphenylmethyl)thiomorpholine hydrochloride can be compared with other morpholine derivatives and thiomorpholine compounds:
Morpholine: A simpler structure without the diphenylmethyl group. It is less hydrophobic and has different reactivity.
Thiomorpholine: Lacks the diphenylmethyl group, making it less bulky and potentially less selective in its interactions.
Diphenylmethyl derivatives: Compounds with similar diphenylmethyl groups but different core structures. These may have different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the thiomorpholine ring and the diphenylmethyl group, which imparts specific reactivity and binding properties.
属性
分子式 |
C17H20ClNS |
|---|---|
分子量 |
305.9 g/mol |
IUPAC 名称 |
3-benzhydrylthiomorpholine;hydrochloride |
InChI |
InChI=1S/C17H19NS.ClH/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-19-12-11-18-16;/h1-10,16-18H,11-13H2;1H |
InChI 键 |
ZWJRAIWGNISNHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC(N1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


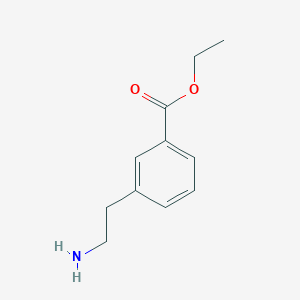
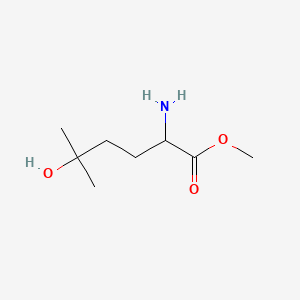
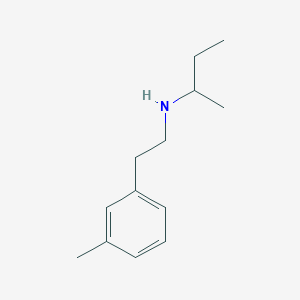
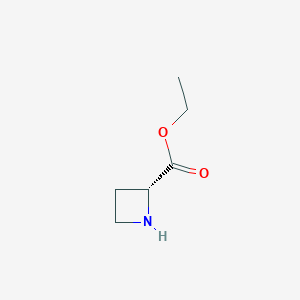
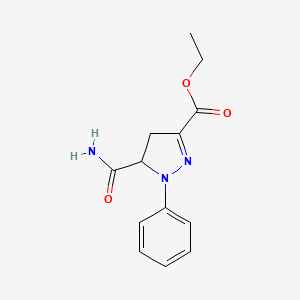
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)

